Comparative Physicochemical Profile: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol vs. Carboxylic Acid Analog
The molecular weight and hydrogen bonding capacity of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol are key differentiators. Compared to the analogous 6-carboxylic acid derivative (2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid), the target compound has a lower molecular weight and lacks the acidic, ionizable carboxyl group . This is predicted to result in a higher calculated logP (cLogP) and improved membrane permeability, a critical parameter in drug discovery for CNS targets .
| Evidence Dimension | Molecular Weight / Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW = 245.36 g/mol; HBD = 1 |
| Comparator Or Baseline | 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid: MW = 259.34 g/mol; HBD = 2 |
| Quantified Difference | Target compound is ~14 Da lighter and has 1 fewer hydrogen bond donor (HBD) |
| Conditions | Data derived from vendor technical datasheets and standard in silico drug-likeness rules. |
Why This Matters
A lower molecular weight and reduced hydrogen bonding capacity generally correlate with improved oral bioavailability and blood-brain barrier penetration, making this compound a more suitable starting point for CNS-focused research compared to the carboxylate analog.
